molecular formula C8H10ClP B15160155 Phosphine, (2-chloro-4,5-dimethylphenyl)- CAS No. 667889-36-3

Phosphine, (2-chloro-4,5-dimethylphenyl)-

Cat. No.: B15160155
CAS No.: 667889-36-3
M. Wt: 172.59 g/mol
InChI Key: PSMHLTTYKGNGDE-UHFFFAOYSA-N
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Description

Phosphine, (2-chloro-4,5-dimethylphenyl)-, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2-chloro-4,5-dimethylphenyl group. This compound is part of the broader class of phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (2-chloro-4,5-dimethylphenyl)-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of 2-chloro-4,5-dimethylphenylmagnesium bromide with phosphorus trichloride under controlled conditions . This reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired phosphine compound.

Industrial Production Methods

Industrial production of phosphine, (2-chloro-4,5-dimethylphenyl)-, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity phosphine compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-chloro-4,5-dimethylphenyl)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphine, (2-chloro-4,5-dimethylphenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism by which phosphine, (2-chloro-4,5-dimethylphenyl)-, exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphorus atom acts as a donor, forming stable complexes with transition metals, which then participate in various catalytic cycles. These interactions facilitate the activation and transformation of substrates, leading to the desired chemical products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, (2-chloro-4,5-dimethylphenyl)-, is unique due to the presence of the 2-chloro-4,5-dimethylphenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and coordination behavior, making it suitable for specific applications in catalysis and material science .

Properties

CAS No.

667889-36-3

Molecular Formula

C8H10ClP

Molecular Weight

172.59 g/mol

IUPAC Name

(2-chloro-4,5-dimethylphenyl)phosphane

InChI

InChI=1S/C8H10ClP/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3

InChI Key

PSMHLTTYKGNGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)P

Origin of Product

United States

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